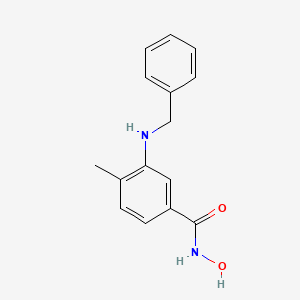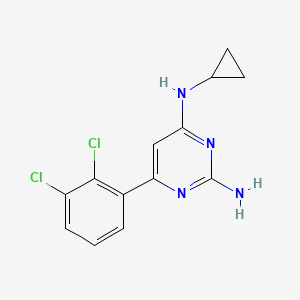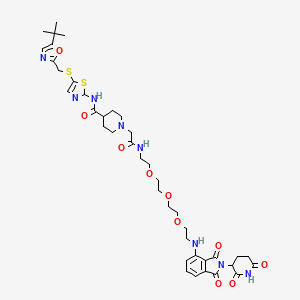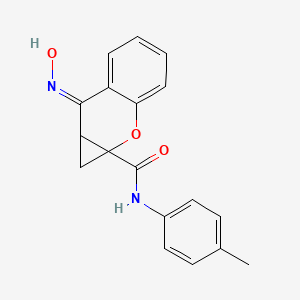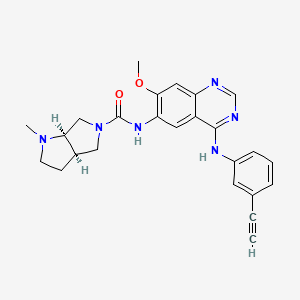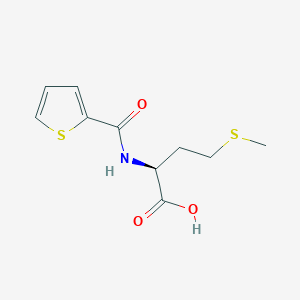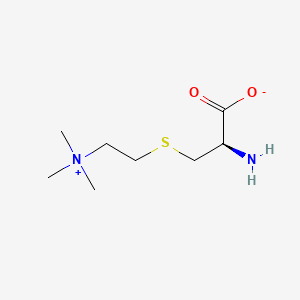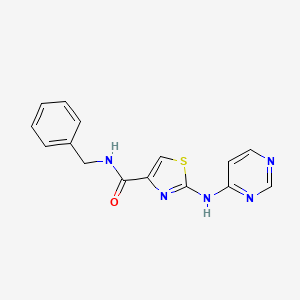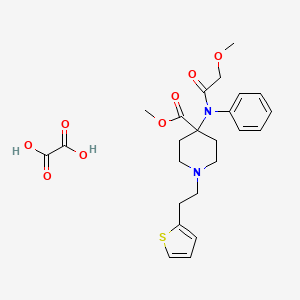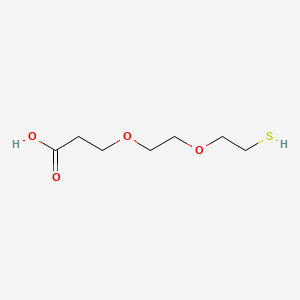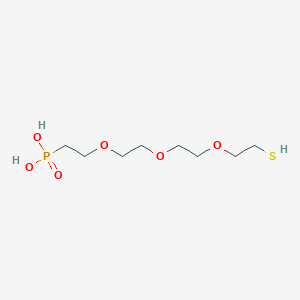![molecular formula C29H30N2O3 B611410 2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide CAS No. 1421837-45-7](/img/structure/B611410.png)
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide
Übersicht
Beschreibung
The compound “2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide” is a chemical entity with a molecular formula of C23H29NO4S and a molecular weight of 415.55 . It’s an intermediate for another compound .
Molecular Structure Analysis
The compound contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The oxazole ring in this compound is substituted with dimethyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 415.55 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Metabolic and Mode of Action Studies
- Compounds such as chloroacetanilide herbicides and dichloroacetamide safeners, including structures similar to the target molecule, are crucial for studies on metabolism and mode of action. These studies utilize radiolabeled compounds to track their behavior in biological systems, providing insights into their metabolic pathways and mechanisms of action in organisms (Latli & Casida, 1995).
Crystallography and Molecular Conformation Analysis
- Investigating molecular structures and conformations through crystallography is a significant application. Analyzing the crystal structures of related compounds can reveal how molecular arrangements influence their properties and interactions. This is vital for understanding the behavior of these molecules in various environments (Park, Park, Lee, & Kim, 1995).
Synthesis and Anticancer Evaluation
- The synthesis and evaluation of compounds structurally related to the target molecule for potential anticancer activities is an important area of research. Such studies involve characterizing these compounds and testing them against various cancer cell lines, which could lead to the development of new anticancer drugs (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Antimicrobial Activity Research
- Derivatives of compounds similar to the target molecule are synthesized and evaluated for their potential antimicrobial activities. This research contributes to the discovery of new antimicrobial agents that could be effective against various bacterial strains (Patel & Shaikh, 2011).
Exploration of Pharmacological Properties
- Research in this field also encompasses exploring the pharmacological properties of related compounds. This involves synthesizing novel derivatives and testing their effects on various biological targets, which could lead to the development of new drugs for various health conditions (Wise et al., 1987).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3/c1-19-10-15-26(20(2)16-19)29(24-8-6-5-7-9-24)30-28(32)17-23-11-13-25(14-12-23)33-18-27-21(3)31-34-22(27)4/h5-16,29H,17-18H2,1-4H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBIDOWYJZWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OCC4=C(ON=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



